molecular formula C13H21NO B13170680 (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Cat. No.: B13170680
M. Wt: 207.31 g/mol
InChI Key: BXDVYYXCTVFKDC-NSHDSACASA-N
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Description

(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the 3-Methylbutoxy Group: This step involves the reaction of 3-methylbutanol with a suitable halogenating agent to form 3-methylbutyl halide.

    Attachment to the Phenyl Ring: The 3-methylbutyl halide is then reacted with a phenol derivative to form the 3-methylbutoxyphenyl compound.

    Formation of the Ethanamine Moiety: The final step involves the reaction of the 3-methylbutoxyphenyl compound with an appropriate amine source under reductive amination conditions to form (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar phenyl structure but with different substituents.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a similar amine moiety but different overall structure.

Uniqueness

(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications.

Biological Activity

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine moiety. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₁₃H₂₁NO
Molecular Weight207.31 g/mol
IUPAC NameThis compound
InChIInChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1
InChI KeyBXDVYYXCTVFKDC-NSHDSACASA-N
Isomeric SMILESCC@@HN

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , impacting several biological pathways:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, thereby preventing substrate access and altering enzymatic activity.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognitive functions.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Neurotransmitter Interaction : Preliminary studies suggest that compounds similar to this compound may interact with receptors involved in neurotransmission, which could be beneficial for treating central nervous system disorders.
  • Antidepressant Potential : Due to its structural similarities with known antidepressants, this compound is being investigated for its potential mood-enhancing effects.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Study on Enzyme Interaction :
    • A study demonstrated that this compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a mechanism for its potential antidepressant effects .
  • Toxicological Assessment :
    • According to hazard assessments, the compound was found to have a NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in repeated dose toxicity studies in rats. This suggests a relatively safe profile at lower doses .
  • Pharmacological Evaluation :
    • Research highlighted the compound's ability to modulate receptor activity linked to serotonin pathways, indicating its potential as a therapeutic agent for mood disorders .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

InChI

InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1

InChI Key

BXDVYYXCTVFKDC-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCCC(C)C)N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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